homaloside D
Description
Homaloside D is a bioactive benzoyl glycoside compound primarily isolated from plants of the Salicaceae family, including Homalium zeylanicum , Flacourtia indica , and Populus species . Its molecular formula is C₂₇H₂₈O₁₂, with a molecular weight of 544.504 g/mol (CAS: 149155-19-1) . Structurally, it features a benzoylated glucopyranosyl core linked to a hydroxybenzyl alcohol moiety, often modified with additional hydroxyl and oxocyclohexenoyl groups .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFLDUSZYAGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Homaloside D is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the stems of Homalium stenophyllum using ethanol, followed by successive extractions with petroleum ether and ethyl acetate . The ethyl acetate extract is then subjected to various chromatographic techniques, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel column chromatography, to yield pure this compound .
Industrial Production Methods
Currently, there are no established industrial production methods for this compound due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Homaloside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Homaloside D has a wide range of scientific research applications, including:
Mechanism of Action
Homaloside D exerts its antiplasmodial effects by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Homaloside D belongs to a class of phenolic glycosides, sharing structural and functional similarities with other salicinoids and benzoylated glycosides. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Observations :
- Structural Differentiation: this compound is distinguished by its cyclohexenoyl moiety, absent in simpler salicinoids like salicortin .
- Bioactivity : While this compound exhibits moderate PDE-I inhibition (13%), Itoside B outperforms it (21%) . In contrast, poliothrysoside from Flacourtia indica shows stronger antimalarial activity (IC₅₀: 7.4 µM), though this compound’s exact efficacy remains unquantified .
- Ecological Roles : Unlike salicin, which is induced by herbivory, this compound and salicortin are constitutive defenses in Populus, suggesting evolutionary specialization against specific herbivores .
Pharmacological and Ecological Comparisons
Antimalarial Activity
This compound is isolated alongside poliothrysoside in Flacourtia indica, but only the latter demonstrates potent antiplasmodial activity (comparable to chloroquine) . This highlights the importance of cinnamoyl substituents in enhancing bioactivity, which this compound lacks .
PDE-I Inhibition
In a study comparing modified glycosides, this compound (13% inhibition) and Itoside F (13%) were less effective than Itoside B (21%), indicating that additional hydroxyl groups in Itoside B enhance PDE-I binding .
Plant Defense Mechanisms
This compound and salicortin are non-inducible defenses in Populus, unlike salicin, which is upregulated by herbivory . This suggests that this compound may serve as a baseline deterrent, while salicin acts as a dynamic response .
Biological Activity
Homaloside D is a compound derived from the plant genus Homalium, which has garnered attention in recent years for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Sources
This compound is a glycoside, specifically a salicin derivative, isolated from the aerial parts of Flacourtia indica and other species within the Homalium genus. Its structure contributes to its biological activities, which include antimicrobial, anti-inflammatory, and potential antimalarial properties.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria. For example, research indicates that this compound has effective inhibitory concentrations against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhimurium | 128 µg/mL |
2. Anti-inflammatory Properties
Studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This effect suggests a potential therapeutic role in managing inflammatory diseases.
3. Antimalarial Activity
Research has indicated that this compound shows promise as an antimalarial agent. In vitro assays have demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound disrupts the parasite's lifecycle by inhibiting key metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It interferes with enzymes crucial for bacterial cell wall synthesis and metabolic processes in parasites.
- Modulation of Immune Response : By regulating cytokine production, this compound enhances the immune system's ability to combat infections.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress associated with inflammation and infection.
Case Studies
Several studies have documented the effects of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : In a controlled study, researchers treated infected mice with this compound and observed a significant reduction in bacterial load compared to untreated controls. The results highlighted its potential as a therapeutic agent in infectious diseases.
- Anti-inflammatory Effects in Animal Models : Another study investigated the anti-inflammatory effects of this compound using a rat model of arthritis. The results showed reduced swelling and pain scores in treated animals, suggesting its applicability in chronic inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
